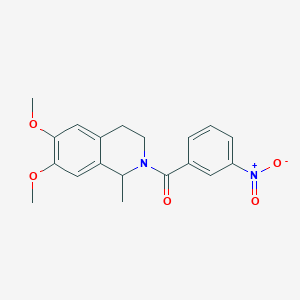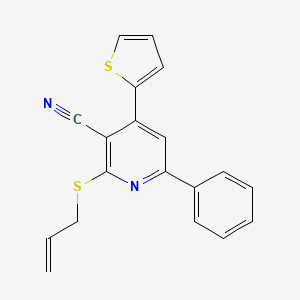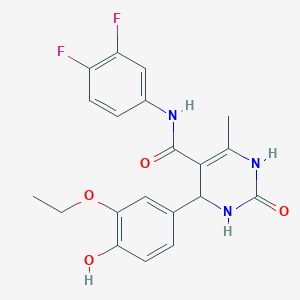![molecular formula C27H24N4O3 B11626992 Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11626992.png)
Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further substituted with phenyl and benzyloxy groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides, which undergo a tandem reaction to form the target compound . This method is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to convert the compound into its dihydro derivatives.
Substitution: The benzyloxy and phenyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions using halogenated derivatives.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and their dihydro derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to its biological effects . The pathways involved include the modulation of DNA repair mechanisms and epigenetic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **ETHYL 7-(4-(BENZYLOXY)-3-METHOXYPHENYL)-5-PHENYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- **ETHYL 7-(4-(BENZYLOXY)-3-ETHOXYPHENYL)-5-PHENYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyloxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C27H24N4O3 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
ethyl 5-phenyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N4O3/c1-2-33-26(32)23-24(20-11-7-4-8-12-20)30-27-28-18-29-31(27)25(23)21-13-15-22(16-14-21)34-17-19-9-5-3-6-10-19/h3-16,18,25H,2,17H2,1H3,(H,28,29,30) |
Clave InChI |
DQAPGWBYTDHGDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11626912.png)
![2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B11626928.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11626948.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11626952.png)

![diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11626956.png)
![4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11626958.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)
![Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate](/img/structure/B11626974.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11626983.png)
![2-(4-chlorophenyl)-3-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)quinazolin-4(3H)-one](/img/structure/B11626991.png)
